4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one
Overview
Description
. This compound is characterized by its unique structure, which includes a hydroxyl group and a piperidine ring attached to a pyrrolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one typically involves multistep processes. One common method is the reductive esterification of 2,4-dichloropyrrolidin-2-one. This involves the reduction of the ester group to a hydroxyl group while maintaining the integrity of the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a starting material for the synthesis of other complex organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in these interactions, which can influence biological processes and chemical reactions.
Comparison with Similar Compounds
When compared to other similar compounds, 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one stands out due to its unique structure and properties. Some similar compounds include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core but may have different substituents.
Piperidine derivatives: Compounds containing the piperidine ring but lacking the hydroxyl group or pyrrolidinone core.
Properties
IUPAC Name |
4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7/h7-8,10,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQIXEFWDLTDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670398 | |
Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941672-66-8 | |
Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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